S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate
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Overview
Description
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the oxan ring, followed by the introduction of acetylsulfanyl groups through acetylation reactions. The phenoxy group is then attached via etherification, and the final step involves the formation of the ethanethioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove acetyl groups, yielding thiol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate involves its interaction with specific molecular targets. The acetylsulfanyl groups may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The phenoxy group can also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate is unique due to its specific combination of acetylsulfanyl and phenoxy groups, which confer distinct chemical properties and potential applications. Its structural complexity and reactivity make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H24O6S4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C20H24O6S4/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(26-16)25-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20?/m1/s1 |
InChI Key |
IXKHPOCJHGJWPF-WYGKVCCSSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=CC=C2)SC(=O)C)SC(=O)C)SC(=O)C |
Canonical SMILES |
CC(=O)SCC1C(C(C(C(O1)OC2=CC=CC=C2)SC(=O)C)SC(=O)C)SC(=O)C |
Origin of Product |
United States |
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